An In-Depth Technical Guide to 3,4-Dichloro-5-nitrobenzoic Acid
An In-Depth Technical Guide to 3,4-Dichloro-5-nitrobenzoic Acid
CAS Number: 13300-63-5
This technical guide provides a comprehensive overview of 3,4-Dichloro-5-nitrobenzoic acid, a key chemical intermediate for researchers, scientists, and professionals in drug development. The document details its physicochemical properties, synthesis, safety information, and its role in organic synthesis.
Physicochemical Properties
3,4-Dichloro-5-nitrobenzoic acid is an aromatic carboxylic acid featuring two chlorine atoms and a nitro group attached to a benzoic acid core.[1] This substitution pattern creates a distinct electronic and steric environment, making it a valuable building block in medicinal chemistry and drug discovery.[2] At room temperature, it is typically a solid with moderate solubility in organic solvents and lower solubility in water.[1]
Table 1: Physicochemical Data for 3,4-Dichloro-5-nitrobenzoic acid
| Property | Value | Source |
| CAS Number | 13300-63-5 | [3] |
| Molecular Formula | C₇H₃Cl₂NO₄ | [3] |
| Molecular Weight | 236.01 g/mol | [3] |
| IUPAC Name | 3,4-dichloro-5-nitrobenzoic acid | [3] |
| Canonical SMILES | C1=C(C=C(C(=C1--INVALID-LINK--[O-])Cl)Cl)C(=O)O | [3] |
| InChI | InChI=1S/C7H3Cl2NO4/c8-4-1-3(7(11)12)2-5(6(4)9)10(13)14/h1-2H,(H,11,12) | [3] |
| Appearance | Solid (typical) | [1] |
Synthesis
The primary route for the synthesis of 3,4-Dichloro-5-nitrobenzoic acid is through the electrophilic nitration of 3,4-dichlorobenzoic acid. This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly reactive nitronium ion (NO₂⁺), which is the active electrophile.
Experimental Protocol: Nitration of 3,4-Dichlorobenzoic Acid
This protocol is a representative procedure based on established methods for the nitration of aromatic compounds.
Materials:
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3,4-Dichlorobenzoic acid
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Concentrated nitric acid (HNO₃)
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Concentrated sulfuric acid (H₂SO₄)
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Ice
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Distilled water
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Suitable organic solvent (e.g., ethanol or acetic acid) for recrystallization
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C.
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Addition of Substrate: Slowly add 3,4-dichlorobenzoic acid to the cooled sulfuric acid with continuous stirring until it is fully dissolved.
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Nitration: Prepare a nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid in a separate beaker, keeping it cool. Add this nitrating mixture dropwise to the solution of 3,4-dichlorobenzoic acid while maintaining the reaction temperature below 10 °C.
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Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at a controlled temperature for a specified time to ensure the completion of the reaction. The progress can be monitored by thin-layer chromatography (TLC).
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Work-up: Once the reaction is complete, pour the reaction mixture slowly over crushed ice with stirring. This will cause the crude 3,4-Dichloro-5-nitrobenzoic acid to precipitate out of the solution.
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Isolation and Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with cold distilled water to remove any residual acid. The crude product can then be purified by recrystallization from a suitable solvent to yield the final product.
Synthesis Workflow
Reactivity and Applications in Drug Development
The presence of multiple functional groups—two chlorine atoms, a nitro group, and a carboxylic acid—makes 3,4-Dichloro-5-nitrobenzoic acid a versatile intermediate in organic synthesis. These groups can be selectively targeted for various chemical transformations:
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Nucleophilic Aromatic Substitution: The chlorine atoms can be substituted by various nucleophiles.
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Reduction of the Nitro Group: The nitro group can be reduced to an amine, which can then be further functionalized.
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Carboxylic Acid Derivatization: The carboxylic acid group can be converted into esters, amides, or acid chlorides.
This reactivity profile makes it a valuable precursor for the synthesis of more complex molecules, including heterocyclic compounds that form the core of many pharmaceutical agents.[2] While specific drug synthesis pathways starting from this compound are proprietary, its structural motifs are found in various classes of biologically active molecules. The general class of nitroaromatic compounds exhibits a wide range of biological activities, including antimicrobial and antineoplastic properties.[4]
Safety and Handling
3,4-Dichloro-5-nitrobenzoic acid is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.
Table 2: GHS Hazard Statements
| Hazard Code | Description |
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
Source: PubChem[3]
Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. Seek medical attention if any symptoms persist.
Conclusion
3,4-Dichloro-5-nitrobenzoic acid is a chemical intermediate with significant potential in the fields of medicinal chemistry and drug development. Its well-defined structure and multiple reactive sites allow for its incorporation into a variety of complex molecular architectures. A thorough understanding of its physicochemical properties, synthesis, and safe handling is crucial for its effective utilization in research and development.

